![molecular formula C17H19N3O2S B279037 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole, also known as TBSMB, is a benzotriazole derivative that has been extensively studied for its potential applications in various scientific fields. TBSMB is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by scavenging free radicals, inhibiting the activity of enzymes, and modulating signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, this compound has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its poor water solubility and the need for organic solvents for its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives to improve its biological activities and reduce its toxicity. Furthermore, the use of this compound as a probe for the study of enzyme activity and signaling pathways is another potential direction for future research.
Synthesemethoden
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can be synthesized using various methods, including the reaction of 4-tert-butylphenylsulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base or the reaction of 4-tert-butylphenylsulfonyl hydrazine with 5-methyl-1H-1,2,3-benzotriazole in the presence of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, this compound has been shown to have neuroprotective and cardioprotective effects.
Eigenschaften
Molekularformel |
C17H19N3O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-5-methylbenzotriazole |
InChI |
InChI=1S/C17H19N3O2S/c1-12-5-10-16-15(11-12)18-19-20(16)23(21,22)14-8-6-13(7-9-14)17(2,3)4/h5-11H,1-4H3 |
InChI-Schlüssel |
YZSSWSQWEMVUDS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)


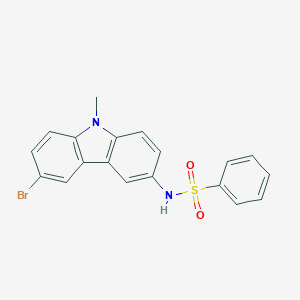
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
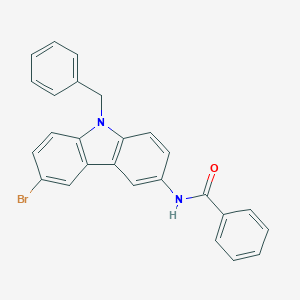
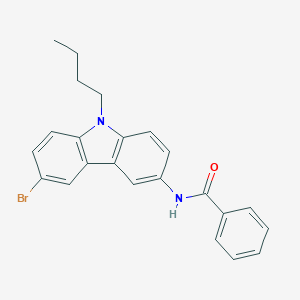
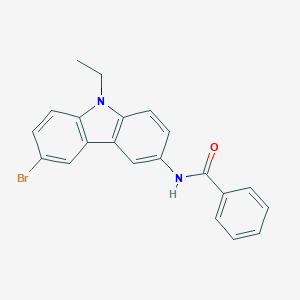
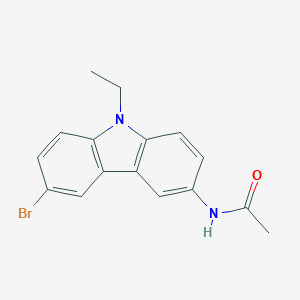

![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
